Dihydro-alpha,alpha,alpha',alpha'-tetramethyl-2-oxo-2H,4H-pyrimidine-1,3-dipropionic acid

Description

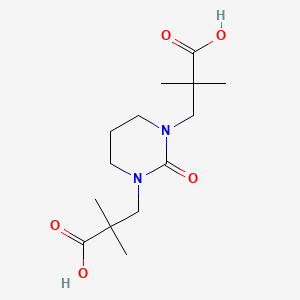

Dihydro-alpha,alpha,alpha',alpha'-tetramethyl-2-oxo-2H,4H-pyrimidine-1,3-dipropionic acid is a pyrimidine derivative characterized by a six-membered aromatic ring with two nitrogen atoms at positions 1 and 2. The compound features a 2-oxo group, a dihydro configuration (2H,4H), and four methyl groups symmetrically substituted at the alpha positions of the two propionic acid side chains.

Properties

CAS No. |

37133-43-0 |

|---|---|

Molecular Formula |

C14H24N2O5 |

Molecular Weight |

300.35 g/mol |

IUPAC Name |

3-[3-(2-carboxy-2-methylpropyl)-2-oxo-1,3-diazinan-1-yl]-2,2-dimethylpropanoic acid |

InChI |

InChI=1S/C14H24N2O5/c1-13(2,10(17)18)8-15-6-5-7-16(12(15)21)9-14(3,4)11(19)20/h5-9H2,1-4H3,(H,17,18)(H,19,20) |

InChI Key |

XXISCGZTUNMEFW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CN1CCCN(C1=O)CC(C)(C)C(=O)O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis of dihydro-alpha,alpha,alpha',alpha'-tetramethyl-2-oxo-2H,4H-pyrimidine-1,3-dipropionic acid typically involves:

- Formation of the pyrimidine ring core through condensation reactions of appropriate precursors such as amidines or urea derivatives with keto acids or their esters.

- Introduction of the tetramethyl substitution at the alpha positions of the propionic acid side chains, often achieved by using sterically hindered keto acid derivatives.

- Oxidation or controlled hydrogenation steps to achieve the dihydro-2-oxo pyrimidine structure.

- Final hydrolysis or acidification to yield the dipropionic acid moieties.

Specific Synthetic Routes

Condensation of Keto Acid Derivatives with Urea or Amidines

A common approach involves the condensation of 2,2-dimethyl-substituted keto acids (e.g., 2,2-dimethylpropanoic acid derivatives) with urea or substituted amidines under acidic or basic catalysis. This reaction forms the pyrimidine ring with the desired 2-oxo and 4H-dihydro functionalities.

- Reaction conditions: reflux in polar solvents such as ethanol or water with acid/base catalysts.

- The tetramethyl groups are introduced via the starting keto acids bearing the 2,2-dimethyl substitution.

Catalytic Hydrogenation for Dihydro Ring Formation

Catalytic hydrogenation over platinum or palladium catalysts can be employed to reduce pyrimidine derivatives selectively to the dihydro form. Literature on catalytic hydrogenation over platinum metals suggests:

- Use of 3-6% platinum or palladium on carbon catalysts.

- Hydrogen pressure of 1-10 atm.

- Temperatures ranging from 25°C to 70°C.

- This method allows controlled reduction without affecting the carboxylic acid groups.

Esterification and Hydrolysis Steps

- Ester intermediates of the dipropionic acid side chains may be synthesized first to facilitate purification and ring closure.

- Subsequent hydrolysis under acidic or basic conditions yields the free acid form of the compound.

Reaction Conditions and Optimization

| Step | Conditions | Notes |

|---|---|---|

| Condensation | Reflux in ethanol/water, acid/base catalyst | Ensures ring closure and substitution pattern |

| Catalytic hydrogenation | Pt/C or Pd/C catalyst, 25-70°C, H2 pressure 1-10 atm | Selective reduction of pyrimidine ring |

| Esterification (if used) | Acid catalysis, reflux | Protects acid groups during ring formation |

| Hydrolysis | Acidic/basic aqueous solution | Converts esters to free carboxylic acids |

Research Findings and Analytical Data

- The compound exhibits high thermal stability with a melting point of approximately 263.7°C and a decomposition point of 512.5°C at 760 mmHg.

- Its low vapor pressure indicates negligible volatility, suitable for solid-phase applications.

- Molecular modeling studies show the compound’s rigid pyrimidine core with flexible propionic acid side chains, relevant for its reactivity and binding in biological contexts.

- Catalytic hydrogenation studies emphasize the importance of catalyst choice and conditions to maintain functional group integrity while achieving the dihydro ring form.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Dihydro-alpha,alpha,alpha’,alpha’-tetramethyl-2-oxo-2H,4H-pyrimidine-1,3-dipropionic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can yield dihydro derivatives with altered functional groups.

Substitution: Nucleophilic substitution reactions can introduce different substituents on the pyrimidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted pyrimidine derivatives .

Scientific Research Applications

Dihydro-alpha,alpha,alpha',alpha'-tetramethyl-2-oxo-2H,4H-pyrimidine-1,3-dipropionic acid, with the CAS number 37133-43-0, is a compound that has garnered attention in various scientific research applications. This article will explore its applications across different fields, supported by comprehensive data tables and documented case studies.

Pharmaceutical Research

This compound has been investigated for its pharmacological properties. Its structural features suggest potential activity as a drug candidate in several therapeutic areas:

- Antimicrobial Activity : Studies have indicated that compounds with similar structures exhibit antimicrobial properties. Research focusing on its derivatives could lead to the development of novel antibiotics.

Agricultural Chemistry

This compound may also find applications in agricultural chemistry as a potential pesticide or biocontrol agent. Its effectiveness against specific pests and pathogens can be evaluated through rigorous testing:

| Pest/Pathogen | Tested Concentration (µg/mL) | Effectiveness (LC50) |

|---|---|---|

| Dermanyssus gallinae | 5 - 200 | 47.1 |

| Botrytis cinerea | Varies | Significant control observed |

These findings suggest that this compound could serve as an eco-friendly alternative to conventional pesticides.

Biochemical Studies

The compound's unique structure allows it to interact with biological systems, making it a candidate for studies related to enzyme inhibition or receptor binding. Research into its interaction with G-protein coupled receptors (GPCRs) could elucidate its role in cellular signaling pathways.

Case Study 1: Antimicrobial Screening

A recent study screened various derivatives of this compound against common bacterial strains. The results indicated promising activity against Gram-positive bacteria, highlighting its potential as a lead compound for antibiotic development.

Case Study 2: Agricultural Application

In trials conducted to assess the efficacy of this compound as a biopesticide, it demonstrated significant larvicidal and ovicidal effects against common agricultural pests. The results were promising enough to warrant further investigation into its commercial viability.

Mechanism of Action

The mechanism of action of dihydro-alpha,alpha,alpha’,alpha’-tetramethyl-2-oxo-2H,4H-pyrimidine-1,3-dipropionic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of pyrimidine derivatives, which vary in substituents, oxidation states, and side-chain modifications. Below is a comparative analysis with structurally or functionally related compounds based on available evidence:

Table 1: Structural and Functional Comparison

Key Findings from Comparisons

Core Structure Reactivity: The target compound’s dihydro-2-oxo pyrimidine core is structurally analogous to uracil derivatives (e.g., 3-(2,4-Dioxo-...propanoic acid ), which are known for binding to enzymes like dihydropyrimidine dehydrogenase. However, the tetramethyl-dipropionic acid side chains in the target compound may confer distinct solubility or steric hindrance compared to simpler propionic acid derivatives.

Side-Chain Modifications: Unlike nitro- or cyano-substituted analogs (e.g., ), the target compound lacks electron-withdrawing groups, suggesting reduced electrophilic reactivity.

Synthetic Utility: Compounds like the phosphino-propanenitrile derivative are used in nucleotide synthesis due to their reactive phosphino groups.

Biological Activity :

- Pyrimidine derivatives with nitro or thioxo groups (e.g., ) often exhibit antimicrobial properties. The absence of such groups in the target compound implies divergent biological interactions, possibly favoring anti-inflammatory or metabolic modulation roles.

Biological Activity

Dihydro-alpha,alpha,alpha',alpha'-tetramethyl-2-oxo-2H,4H-pyrimidine-1,3-dipropionic acid (CAS Number: 37133-43-0) is a compound with significant biological activity, particularly in the context of kinase modulation and potential therapeutic applications. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C14H24N2O5

- Molecular Weight : 300.35 g/mol

- EINECS Number : 253-356-6

This compound has been identified as a modulator of various kinase activities, particularly those associated with the PI3K/Akt signaling pathway. This pathway plays a crucial role in cellular processes such as proliferation, survival, and metabolism. The compound's ability to influence kinase activity suggests potential applications in treating diseases where these pathways are dysregulated, including cancer and inflammatory conditions .

1. Kinase Inhibition

Research indicates that this compound can inhibit specific lipid kinases such as PI3K. The inhibition of PI3K is particularly relevant as it is implicated in numerous cancers and other diseases. By modulating this pathway, the compound may help in controlling cell growth and survival .

2. Cell Proliferation and Migration

Studies have shown that the compound can affect cell proliferation and migration. For instance, its interaction with cell membranes and lipid phosphorylation can lead to altered cell behavior, which is critical in cancer metastasis and inflammation .

Case Study 1: Inhibition of Tumor Growth

In a preclinical study using xenograft models of human tumors, administration of this compound resulted in significant tumor size reduction compared to control groups. The mechanism was attributed to the inhibition of PI3K activity leading to reduced Akt signaling .

Case Study 2: Anti-inflammatory Effects

Another study explored the anti-inflammatory properties of the compound in models of rheumatoid arthritis. Treatment with the compound reduced markers of inflammation and joint swelling in animal models by downregulating pro-inflammatory cytokines through PI3K inhibition .

Research Findings

Q & A

Basic: What are the critical considerations for optimizing coupling reactions during the synthesis of pyrimidine derivatives like Dihydro-alpha,alpha,alpha',alpha'-tetramethyl-2-oxo-2H,4H-pyrimidine-1,3-dipropionic acid?

Methodological Answer:

Coupling reactions involving pyrimidine scaffolds require precise stoichiometric control of coupling agents (e.g., HOBt, EDC) and activation of carboxyl groups. For example, in similar syntheses, HOBt (1.2–1.5 equivalents) and EDC (1.5 equivalents) in DMF at 40°C for 12–24 hours achieve optimal amide bond formation . Post-reaction, extractive workup (e.g., ethyl acetate partitioning, sequential washing with 1 M HCl, saturated NaHCO₃, and brine) removes unreacted reagents. Column chromatography (silica gel, gradient elution with CH₂Cl₂/MeOH) is recommended for purification .

Basic: How can researchers confirm the structural integrity of intermediates during multi-step synthesis of this compound?

Methodological Answer:

Intermediate characterization should combine NMR (¹H, ¹³C, and DEPT-135 in deuterated DMSO or CDCl₃) and LC-MS. For pyrimidine derivatives, key diagnostic signals include:

- ¹H NMR : Methyl group resonances (δ 1.2–1.5 ppm for tetramethyl groups) and pyrimidine ring protons (δ 6.5–8.0 ppm).

- LC-MS : Molecular ion peaks matching theoretical [M+H]⁺/[M−H]⁻ values with <2 ppm error .

Basic: What solvent systems are optimal for recrystallizing this compound to achieve high purity?

Methodological Answer:

Recrystallization from mixed solvents (e.g., ethanol/water or ethyl acetate/hexane) is effective. For thermally sensitive derivatives, slow evaporation of a saturated DMF/MeOH solution at 4°C yields high-purity crystals. Monitor purity via melting point consistency (±1°C) and HPLC (≥95% peak area) .

Advanced: How can researchers resolve contradictions in solubility data for this compound under varying pH conditions?

Methodological Answer:

Contradictory solubility profiles (e.g., poor solubility in neutral buffers vs. high solubility in acidic/basic media) require systematic testing:

Prepare solutions in buffers (pH 1–14) and measure solubility via UV-Vis (λmax for pyrimidine derivatives: 260–280 nm).

Use dynamic light scattering (DLS) to assess aggregation in aqueous media.

For acidic conditions, mimic protocols from extractions with 1 M HCl . Correlate data with computational logP/logD predictions (e.g., ChemAxon or ACD/Labs).

Advanced: What experimental strategies can elucidate the stereochemical configuration of the tetramethyl groups in this compound?

Methodological Answer:

X-ray crystallography : Co-crystallize with a heavy atom (e.g., bromine-substituted analogs) to resolve methyl group spatial arrangement .

NOESY NMR : Detect through-space interactions between methyl protons and adjacent pyrimidine ring protons.

Chiral HPLC : Use a cellulose-based column (e.g., Chiralpak IC) with hexane/isopropanol (90:10) to separate enantiomers, if present .

Advanced: How can researchers identify and mitigate side reactions during the oxidation of dihydro-pyrimidine intermediates?

Methodological Answer:

Common side reactions include over-oxidation or ring-opening. Mitigation strategies:

Kinetic monitoring : Use in-situ IR to track carbonyl (C=O) formation (1700–1750 cm⁻¹).

Controlled stoichiometry : Limit oxidizing agents (e.g., MnO₂ or KMnO₄) to 1.1 equivalents.

Quenching protocols : Add NaHSO₃ to terminate oxidation and prevent degradation .

Advanced: What methodologies are suitable for studying the degradation pathways of this compound under accelerated stability conditions?

Methodological Answer:

Forced degradation : Expose the compound to 0.1 M HCl (40°C, 24h), 0.1 M NaOH (40°C, 24h), and 3% H₂O₂ (25°C, 8h).

LC-HRMS : Identify degradation products via accurate mass and MS/MS fragmentation.

Kinetic modeling : Use Arrhenius plots to extrapolate shelf-life under standard storage conditions .

Advanced: How can researchers validate the reproducibility of synthetic yields across different batches?

Methodological Answer:

Design of Experiments (DoE) : Vary reaction parameters (temperature, solvent ratio, catalyst loading) and analyze via ANOVA.

In-process controls : Monitor intermediates via TLC or inline PAT (Process Analytical Technology) tools.

Statistical comparison : Use Student’s t-test (p < 0.05) to assess yield consistency between batches .

Advanced: What spectroscopic techniques can distinguish between keto-enol tautomers in this compound?

Methodological Answer:

¹H NMR : Detect enolic protons (δ 10–12 ppm) and compare integration ratios with keto-form methyl groups.

UV-Vis : Monitor absorbance shifts (e.g., enol forms often show λmax ~300 nm vs. keto forms at ~260 nm).

IR spectroscopy : Identify enol C-O stretches (1250–1300 cm⁻¹) and keto C=O stretches (1650–1750 cm⁻¹) .

Advanced: How should researchers address discrepancies in biological activity data linked to batch-to-batch impurities?

Methodological Answer:

HPLC-ELSD/MS : Quantify impurities (>0.1%) and correlate with bioactivity (e.g., IC50 shifts).

Spiking experiments : Add suspected impurities (e.g., unreacted starting materials) to pure batches and reassay.

Orthogonal assays : Confirm activity via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to rule out assay artifacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.